2-Amino-5-hydrazino-pentanoic acid
Description
2-Amino-5-hydrazino-pentanoic acid is a synthetic amino acid derivative featuring a hydrazine (-NH-NH₂) substituent at the fifth carbon and an amino group (-NH₂) at the second carbon of the pentanoic acid backbone. The hydrazino group may confer unique reactivity, such as chelation or reducing properties, though empirical studies are needed to confirm these hypotheses.
Properties
Molecular Formula |
C5H13N3O2 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-5-hydrazinylpentanoic acid |
InChI |
InChI=1S/C5H13N3O2/c6-4(5(9)10)2-1-3-8-7/h4,8H,1-3,6-7H2,(H,9,10) |
InChI Key |
ZPZGJLNXFKKQPI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Substituent Effects on Reactivity and Stability
- This contrasts with the 3-nitroguanidino group in , which introduces nitro functionality for electrophilic reactivity.
- Trifluoromethyl Group : The -CF₃ group in enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry.
- Guanidino Group: The guanidino substituent in is highly basic, enabling interactions with biological targets (e.g., enzymes or receptors), but it also correlates with acute toxicity (oral LD₅₀ ~300–2000 mg/kg) .
Physicochemical and Toxicological Profiles
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